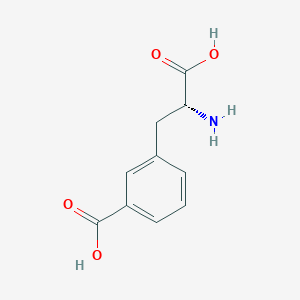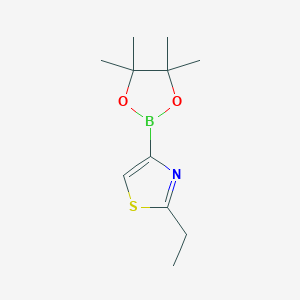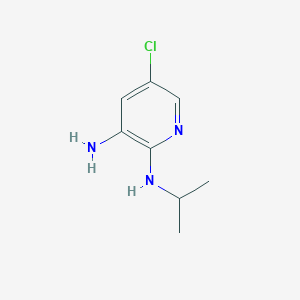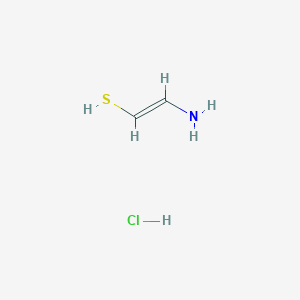
2-Aminoethene-1-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white, water-soluble solid that contains both an amine and a thiol functional group . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Aminoethene-1-thiol hydrochloride can be synthesized through the reaction of ethylenimine with hydrogen sulfide. The reaction proceeds as follows:
(NHCH2CH2)+H2S→HSCH2CH2NH2
The product is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in crystalline form and packaged in glass bottles to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminoethene-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of air, it readily oxidizes to form the corresponding disulfide.
4HSCH2CH2NH2+O2→2NH2CH2CH2SSCH2CH2NH2+2H2O
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Substitution: Typically involves alkyl halides or other electrophiles under mild conditions.
Major Products Formed:
Oxidation: Produces disulfides.
Substitution: Forms various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Aminoethene-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a radioprotective agent and is used in studies involving oxidative stress.
Medicine: Used in the treatment of cystinosis, a rare genetic disorder.
Industry: Employed in the preparation of gold nanoparticles and other nanomaterials.
Mecanismo De Acción
The primary mechanism of action of 2-Aminoethene-1-thiol hydrochloride involves its ability to interact with cystine, reducing it to cysteine and cysteine-cysteamine mixed disulfide. This reaction helps in the depletion of cystine from lysosomes, which is particularly beneficial in treating cystinosis . The compound also acts as a scavenger of free radicals, providing protection against oxidative damage .
Comparación Con Compuestos Similares
- 2-Mercaptoethylamine hydrochloride
- Cysteamine hydrochloride
- Mercaptamine hydrochloride
Comparison: 2-Aminoethene-1-thiol hydrochloride is unique due to its dual functional groups (amine and thiol), which allow it to participate in a variety of chemical reactions. Compared to similar compounds, it is particularly effective in reducing cystine accumulation in cells, making it a valuable therapeutic agent for cystinosis .
Propiedades
Fórmula molecular |
C2H6ClNS |
|---|---|
Peso molecular |
111.59 g/mol |
Nombre IUPAC |
(E)-2-aminoethenethiol;hydrochloride |
InChI |
InChI=1S/C2H5NS.ClH/c3-1-2-4;/h1-2,4H,3H2;1H/b2-1+; |
Clave InChI |
DRRCZCVZYHUQDL-TYYBGVCCSA-N |
SMILES isomérico |
C(=C/S)\N.Cl |
SMILES canónico |
C(=CS)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


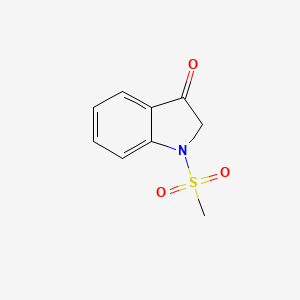
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
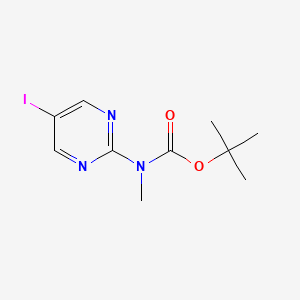

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)

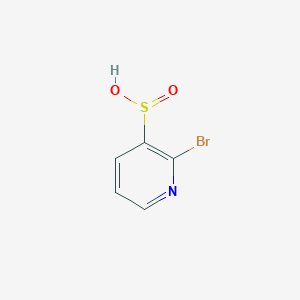
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)


